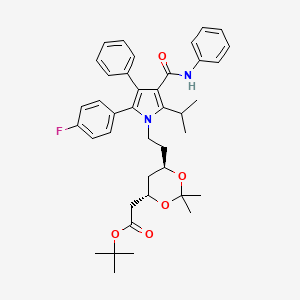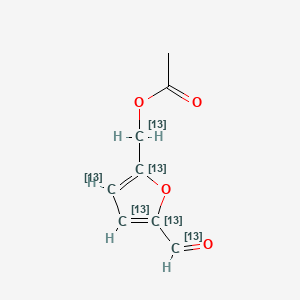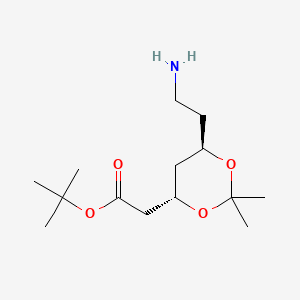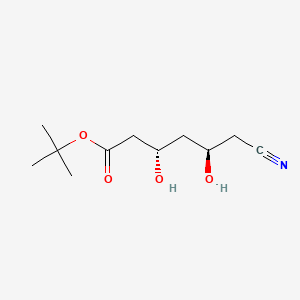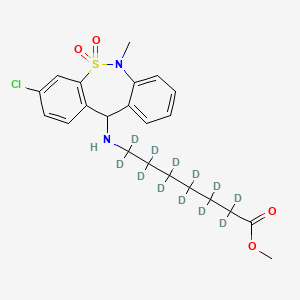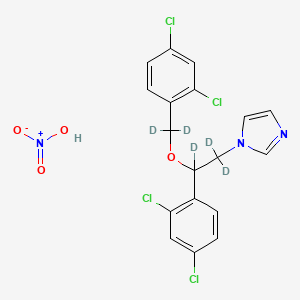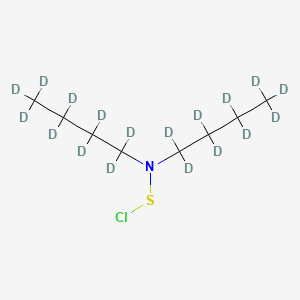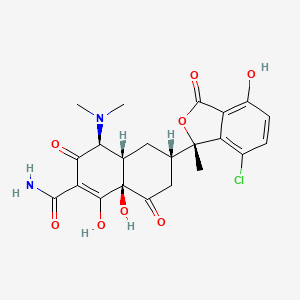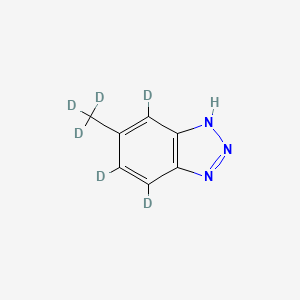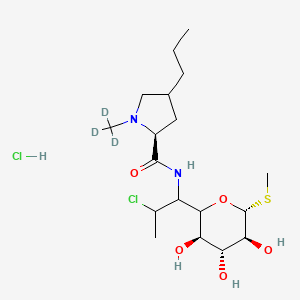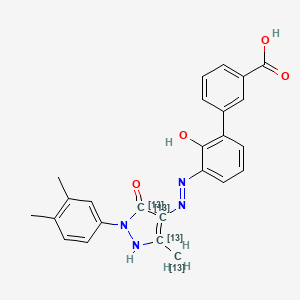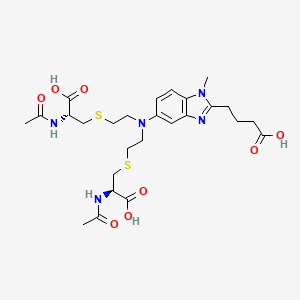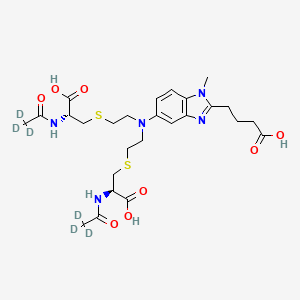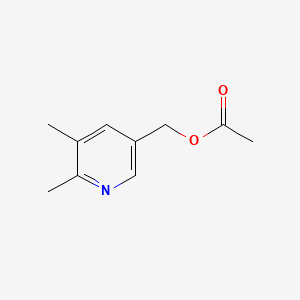
(5,6-ジメチルピリジン-3-イル)メチルアセテート
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
5-Acetoxymethyl-2,3-dimethylpyridine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Acts as an intermediate in the preparation of Omeprazole metabolites, which are used in the treatment of gastric acid-related disorders.
Industry: Utilized in the production of various chemical products and as a building block in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Acetoxymethyl-2,3-dimethylpyridine typically involves the acetylation of 2,3-dimethylpyridine-5-methanol. The reaction is carried out using acetic anhydride in the presence of a base such as pyridine or triethylamine. The reaction conditions generally include a temperature range of 0-25°C and a reaction time of 1-2 hours .
Industrial Production Methods
化学反応の分析
Types of Reactions
5-Acetoxymethyl-2,3-dimethylpyridine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the acetoxy group to a hydroxyl group.
Substitution: The acetoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: 5-Acetoxymethyl-2,3-dimethylpyridine N-oxide.
Reduction: 5-Hydroxymethyl-2,3-dimethylpyridine.
Substitution: Various substituted pyridines depending on the nucleophile used.
作用機序
The mechanism of action of 5-Acetoxymethyl-2,3-dimethylpyridine is primarily related to its role as an intermediate in the synthesis of other compounds. It does not have a direct mechanism of action but facilitates the formation of active metabolites, such as those of Omeprazole. These metabolites act on proton pumps in the stomach lining to reduce acid production .
類似化合物との比較
Similar Compounds
5,6-Dimethyl-3-pyridinemethanol 3-Acetate: Similar in structure but with different functional groups.
5-Acetoxymethyl-2,3-dimethylpyridine N-oxide: An oxidized form of the compound.
2,3-Dimethylpyridine-5-methanol: The precursor in the synthesis of 5-Acetoxymethyl-2,3-dimethylpyridine.
Uniqueness
5-Acetoxymethyl-2,3-dimethylpyridine is unique due to its specific acetoxy functional group, which makes it a valuable intermediate in the synthesis of Omeprazole metabolites. Its structure allows for various chemical modifications, making it versatile in research and industrial applications.
特性
IUPAC Name |
(5,6-dimethylpyridin-3-yl)methyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-7-4-10(5-11-8(7)2)6-13-9(3)12/h4-5H,6H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJRBQLHEYBRTGT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1C)COC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60675511 |
Source


|
| Record name | (5,6-Dimethylpyridin-3-yl)methyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60675511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1159976-99-4 |
Source


|
| Record name | (5,6-Dimethylpyridin-3-yl)methyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60675511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
